molecular formula C10H13Cl2NO3 B14702252 2,3-Dichloropropan-1-ol;phenylcarbamic acid CAS No. 25209-80-7

2,3-Dichloropropan-1-ol;phenylcarbamic acid

Cat. No.: B14702252
CAS No.: 25209-80-7
M. Wt: 266.12 g/mol
InChI Key: SPQDHYRRNRPBLV-UHFFFAOYSA-N
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Description

2,3-Dichloropropan-1-ol;phenylcarbamic acid is an organic compound that combines the properties of 2,3-dichloropropan-1-ol and phenylcarbamic acid. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: 2,3-Dichloropropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloropropan-1-ol;phenylcarbamic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloropropan-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its chemical structure and functional groups.

Comparison with Similar Compounds

    1,2-Dichloropropane: Similar in structure but differs in the position of chlorine atoms.

    Phenylcarbamate: Shares the phenylcarbamic acid moiety but lacks the dichloropropanol component.

Uniqueness:

  • The combination of 2,3-dichloropropan-1-ol and phenylcarbamic acid in a single molecule provides unique reactivity and potential applications not found in the individual components.

Properties

CAS No.

25209-80-7

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

2,3-dichloropropan-1-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C3H6Cl2O/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(5)2-6/h1-5,8H,(H,9,10);3,6H,1-2H2

InChI Key

SPQDHYRRNRPBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C(CCl)Cl)O

Origin of Product

United States

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